Ebov-IN-2

埃博拉病毒 进入抑制剂 假病毒筛选

Avoid false negatives in EBOV entry studies. Ebov-IN-2 provides a structurally distinct alternative (C28H34Cl2N4O) to common inhibitors like EBOV-IN-1, eliminating scaffold-dependent data variability. Quantitatively validated for pEBOV (IC50=0.37 μM) and uniquely active against ASFV (IC50=2.54 μM), it serves as a critical chemical probe for GP-NPC1 mechanism studies. Standard lab use only.

Molecular Formula C28H34Cl2N4O
Molecular Weight 513.5 g/mol
Cat. No. B12382705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov-IN-2
Molecular FormulaC28H34Cl2N4O
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCNCC(=O)NN2C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5.Cl.Cl
InChIInChI=1S/C28H32N4O.2ClH/c33-28(30-32-26-12-6-4-10-24(26)25-11-5-7-13-27(25)32)20-29-17-14-22-15-18-31(19-16-22)21-23-8-2-1-3-9-23;;/h1-13,22,29H,14-21H2,(H,30,33);2*1H
InChIKeyDCBGRZKBCDOWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBOV-IN-2: Essential Data and Background


EBOV-IN-2 (Compound 2) 是一种通过虚拟筛选发现的埃博拉病毒 (EBOV) 小分子抑制剂 [1]。其基本特征为:分子式 C₂₈H₃₄Cl₂N₄O,分子量 513.50 g/mol 。该化合物靶向 EBOV 糖蛋白 (GP) 与宿主受体 NPC1 的相互作用,从而阻断病毒进入宿主细胞 [2]。

Target EBOV GP–NPC1 protein–protein interaction inhibition
Workflow Pseudovirus entry inhibition and SAR profiling
Selection Chemically distinct scaffold from EBOV-IN-1; reported ASFV cross-activity

EBOV-IN-2: Why It Cannot Be Simply Replaced


EBOV-IN-2 与同类抑制剂(如 EBOV-IN-1、pEBOV-IN-1 等)虽同属埃博拉病毒进入抑制剂,但其化学骨架、作用靶点及病毒谱均存在显著差异 [1]。这些差异直接导致其在特定实验体系中的效价、选择性以及对不同病毒(如 ASFV)的活性迥然不同 。因此,在药物筛选、机制验证等研究中,简单替换化合物可能导致假阴性结果或数据无法复现。以下定量证据详细阐述了 EBOV-IN-2 在关键维度上的具体表现。

  • Different chemotype may alter target-binding kinetics and selectivity compared to EBOV-IN-1.
  • Virus spectrum may not transfer: most similar Ebola entry inhibitors lack reported ASFV activity.
  • Potency profile varies substantially across compound series; low-potency analogs may miss entry-inhibition signals.

EBOV-IN-2: Key Differentiating Evidence


Ebola Pseudovirus Inhibition Potency Comparison

EBOV-IN-2 抑制 EBOV 糖蛋白假型病毒 (pEBOV) 的 IC₅₀ 为 0.37 μM [1]。与该系列中的 EBOV-IN-8 (IC₅₀ > 10 μM 仅达到 62.1% 抑制率) 相比,EBOV-IN-2 的效价显著更高 。与另一同类抑制剂 pEBOV-IN-1 相比,两者效价相当(EBOV-IN-2 IC₅₀ = 0.37 μM vs. pEBOV-IN-1 EC₅₀ = 0.38 μM)。而与广谱抑制剂 EBOV/MARV-IN-2 相比,EBOV-IN-2 对 EBOV 的效价更优(0.37 μM vs. 0.9 μM)。

Pseudovirus inhibition
Context-dependent
EBOV-IN-2 IC50 = 0.37 μM. EBOV-IN-8 IC50 >10 μM (62.1% inhib.); pEBOV-IN-1 EC50 = 0.38 μM; EBOV/MARV-IN-2 IC50 = 0.9 μM.
Supports pseudovirus assay sensitivity context; potency comparable to pEBOV-IN-1.
Cross-study comparison; assay conditions may differ.
埃博拉病毒 进入抑制剂 假病毒筛选 IC50

Cross-Activity Against African Swine Fever Virus

EBOV-IN-2 对非洲猪瘟病毒 (ASFV) 展现出抑制活性,其 IC₅₀ 值为 2.54 μM [1]。值得注意的是,这一活性数据在同类埃博拉病毒进入抑制剂(如 EBOV-IN-1、pEBOV-IN-1、EBOV-IN-8 等)的产品说明中并未被报道 。与已知的 ASFV 抑制剂相比,例如 Azvudine (IC₅₀ = 0.19 μM) [2] 和 Cepharanthine (IC₅₀ = 0.3223 μM) [3],EBOV-IN-2 的效价相对较弱,但其对 ASFV 的活性本身构成了该化合物在病毒谱上的一项特征性差异。

ASFV cross-activity
Class-level
ASFV IC50 = 2.54 μM. EBOV-IN-1, pEBOV-IN-1, EBOV-IN-8: no ASFV activity reported. Azvudine IC50 = 0.19 μM; Cepharanthine IC50 = 0.3223 μM.
Unique ASFV probe among Ebola entry inhibitors; potency lower than dedicated ASFV inhibitors.
Class-level inference; direct comparator data within the same study are limited.
非洲猪瘟病毒 ASFV 交叉活性 IC50

Mechanism of Action: GP-NPC1 Interaction Inhibition

EBOV-IN-2 被报道通过与 EBOV 糖蛋白 (GP) 结合,阻止其与宿主细胞受体 Niemann-Pick C1 (NPC1) 的相互作用,从而抑制病毒进入 。这一机制与 EBOV-IN-1 相同(EBOV-IN-1 同样靶向 NPC1 并抑制其与 GP 结合,IC₅₀ = 13 nM)。尽管两者靶点相同,但 EBOV-IN-2 的化学骨架 (C₂₈H₃₄Cl₂N₄O) 与 EBOV-IN-1 (C₃₄H₄₃N₃O₅) 截然不同,这可能导致不同的结合动力学、选择性及药代性质,但具体的定量比较数据目前缺乏。

Mechanism of action
Class-level
Inhibits GP–NPC1 interaction; same target as EBOV-IN-1 (IC50 = 13 nM). Distinct scaffolds (C28H34Cl2N4O vs. C34H43N3O5).
Chemically diverse probe for GP–NPC1 SAR; target engagement context may differ.
Quantitative binding kinetics not reported.
作用机制 NPC1 GP 蛋白-蛋白相互作用

Potency and Selectivity Trade-off with EBOV-IN-1

EBOV-IN-1 抑制假型 EBOV 感染的 IC₅₀ 为 13 nM,但其细胞毒性数据 (CC₅₀) 及选择性指数 (SI) 在公开资料中未明确报道 。EBOV-IN-2 的效价 (IC₅₀ = 0.37 μM) 显著低于 EBOV-IN-1,但 EBOV-IN-2 的 CC₅₀ 数据同样缺乏 [1]。对于 EBOV/MARV-IN-2,其在 A549 细胞中的 CC₅₀ 被报道为 > 100 μM 。然而,由于缺乏 EBOV-IN-2 和 EBOV-IN-1 的直接 CC₅₀ 数据,无法定量比较两者的选择性指数。

Selectivity trade-off
Context-dependent
EBOV-IN-1 IC50 = 13 nM; EBOV-IN-2 IC50 = 0.37 μM. CC50 not reported for both. EBOV/MARV-IN-2 CC50 > 100 μM.
Selectivity index cannot be compared due to missing cytotoxicity data; potency ranking available.
Requires cytotoxicity profiling in relevant cell models.
选择性 细胞毒性 效价 EBOV-IN-1

EBOV-IN-2: Best-Fit Research Applications


Ebola Entry Inhibitor Screening and SAR Studies

EBOV-IN-2 在 pEBOV 假病毒体系中的明确效价 (IC₅₀ = 0.37 μM) 使其成为该靶点 (GP-NPC1) 下化学多样性筛选的有用参考化合物 [1]。与同类化合物(如 EBOV-IN-1、pEBOV-IN-1)的比较可为结构优化提供化学空间信息 。

Exploratory Study of ASFV Cross-Inhibition Mechanisms

鉴于 EBOV-IN-2 是少数被报道对 ASFV 有抑制活性 (IC₅₀ = 2.54 μM) 的埃博拉抑制剂,它可作为研究病毒进入机制中潜在保守靶点的化学探针 [1]。此应用场景是 EBOV-IN-2 区别于其他埃博拉抑制剂的独特价值所在。

Alternative Chemotype for GP-NPC1 PPI Validation

尽管 EBOV-IN-1 在同一靶点上效价更高 (IC₅₀ = 13 nM),但其独特的化学骨架可能带来未知的脱靶效应或成药性挑战 。EBOV-IN-2 提供了一个结构上完全不同的替代化学型 (C₂₈H₃₄Cl₂N₄O vs. C₃₄H₄₃N₃O₅),适用于验证靶点相关效应的普适性 [1]。

Application
Selection Property
Validation Focus
Ebola entry inhibitor SAR studies
Chemotype distinct from EBOV-IN-1
Pseudovirus entry inhibition endpoint review
ASFV cross-inhibition probe
Unique reported ASFV activity
ASFV infection assay endpoint review
GP–NPC1 PPI target validation
Alternative chemotype to EBOV-IN-1
Target engagement and off-target profiling review

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29 linked technical documents
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